Diethyl 2-[(2,3-dichloroanilino)methylene]malonate
Description
Diethyl 2-[(2,3-dichloroanilino)methylene]malonate (CAS: 26832-89-3; molecular formula: C₁₄H₁₅Cl₂NO₄; molecular weight: 332.179) is a malonate-derived compound featuring a substituted anilino group at the methylene position. The compound’s structure includes a diethyl malonate backbone with a 2,3-dichloroanilino substituent, which influences its electronic properties and reactivity. Its synthesis typically involves condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate under thermal conditions .
Properties
IUPAC Name |
diethyl 2-[(2,3-dichloroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)9(14(19)21-4-2)8-17-11-7-5-6-10(15)12(11)16/h5-8,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYWGLCNOQLJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167398 | |
| Record name | 1,3-Diethyl 2-[[(2,3-dichlorophenyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-80-5 | |
| Record name | 1,3-Diethyl 2-[[(2,3-dichlorophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(2,3-dichlorophenyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2,3-dichloroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,3-dichloroaniline in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The base, often sodium ethoxide or potassium carbonate, facilitates the formation of the methylene bridge between the malonate and the aniline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2,3-dichloroanilino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroaniline group to aniline or other reduced forms.
Substitution: The chlorine atoms in the dichloroaniline group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and an appropriate nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce aniline derivatives. Substitution reactions can result in a variety of substituted aniline compounds.
Scientific Research Applications
Diethyl 2-[(2,3-dichloroanilino)methylene]malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which diethyl 2-[(2,3-dichloroanilino)methylene]malonate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The dichloroaniline group can interact with various molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Cl, Br, F) enhance the electrophilicity of the methylene carbon, facilitating nucleophilic attack during cyclization reactions .
- Steric effects : Ortho-substituted derivatives (e.g., 2-Cl) exhibit lower yields due to steric hindrance during synthesis .
Physical and Chemical Properties
Physical properties vary significantly with substituents (Table 2):
Notable Findings:
- Yield discrepancies: For Diethyl 2-[(4-chlorophenylamino)methylene]malonate, conflicting melting points (79–81°C vs. literature 45–46°C) suggest purification method impacts crystallinity .
- Thermal stability : Higher halogen content (e.g., 2,3-dichloro) correlates with elevated predicted boiling points .
Biological Activity
Diethyl 2-[(2,3-dichloroanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a condensation reaction between diethyl malonate and 2,3-dichloroaniline, typically using a base such as sodium ethoxide under reflux conditions in ethanol. This synthetic route is crucial for achieving optimal yield and purity of the compound .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The dichloroaniline moiety can engage with nucleophilic sites on proteins or DNA, potentially leading to various biological effects. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can influence signaling pathways critical for cell survival and proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .
Anticancer Activity
This compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound may halt the proliferation of cancer cells by interfering with their cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound demonstrated potent cytotoxicity. The compound was shown to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in the diethyl malonate family. Its unique dichloro substitution pattern distinguishes it from other derivatives, influencing its reactivity and biological activity.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Diethyl 2-[(3,5-dichloroanilino)methylene]malonate | Moderate | High |
| Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate | Low | Moderate |
Q & A
What is the standard synthetic protocol for Diethyl 2-[(2,3-dichloroanilino)methylene]malonate?
The compound is typically synthesized via condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME) under thermal conditions. A mixture of the aniline derivative and EMME (1:1 molar ratio) is heated at 120–135°C for 2–6 hours in solvents like toluene or 1,2-dichloroethane. Post-reaction, the product is cooled, precipitated, and purified via washing with n-hexane or recrystallization . Variations in solvent choice (e.g., toluene vs. dichloroethane) may influence reaction efficiency and purity .
What spectroscopic and crystallographic methods confirm the structure of this compound?
Key characterization techniques include:
- NMR spectroscopy : H and C NMR verify the malonate backbone and substituent integration, with characteristic signals for the methylene group (~δ 8-9 ppm) and ester carbonyls (~δ 165-170 ppm) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) provide bond-length validation and intramolecular hydrogen bonding (N–H⋯O), critical for confirming stereoelectronic effects .
- IR spectroscopy : Stretching frequencies for C=O (~1700 cm) and N–H (~3300 cm) confirm functional groups .
How can researchers optimize reaction yields when synthesizing this compound?
Yield optimization depends on:
- Solvent polarity : Toluene (non-polar) often gives higher yields (~90%) compared to polar solvents like dioxane (~44.5%) due to reduced side reactions .
- Catalytic additives : Bases like N,N-diisopropylethylamine (DIPEA) improve nucleophilic attack by deprotonating intermediates, enhancing reaction rates .
- Temperature control : Prolonged heating (>6 hours) at 120–135°C ensures complete condensation but risks decomposition; stepwise cooling minimizes impurities .
How should researchers address discrepancies in melting points across studies?
Reported melting points (e.g., 71–73°C vs. 45–46°C for analogous compounds) may arise from:
- Polymorphism : Recrystallization solvents (e.g., ether vs. hexane) can yield different crystalline forms .
- Impurities : Incomplete purification (e.g., residual solvents or unreacted aniline) alters observed values. Repetitive washing with n-hexane and silica gel chromatography improves purity .
- Instrument calibration : Cross-validate using differential scanning calorimetry (DSC) for accuracy .
What role does this compound play in heterocyclic synthesis?
The malonate moiety acts as a precursor for pyrazoloquinolinones and indole derivatives. For example:
- Cyclocondensation : Heating with ketones or aldehydes forms six-membered rings via Knoevenagel-like mechanisms .
- Ureido derivatives : Reaction with isocyanates generates ureido-malonates, intermediates for bioactive molecules (e.g., kinase inhibitors) .
- Decarboxylation : Thermal or basic conditions remove ester groups, yielding α,β-unsaturated ketones for further functionalization .
What safety precautions are essential when handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .
- Ventilation : Avoid inhalation of dust; conduct reactions in fume hoods .
- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental release .
How do solvent and base choices influence reaction pathways?
- Solvent effects : Non-polar solvents (toluene) favor imine formation, while polar aprotic solvents (dichloroethane) stabilize enolate intermediates .
- Base selection : DIPEA enhances nucleophilicity of the aniline nitrogen, whereas weaker bases (e.g., NH) may lead to incomplete condensation .
How do substituents on the aniline ring affect reactivity?
- Electron-withdrawing groups (e.g., Cl, Br) : Increase electrophilicity of the aniline nitrogen, accelerating condensation with EMME .
- Steric hindrance : Bulky substituents (e.g., 2-benzylindole) may reduce yield by impeding malonate alignment .
What purification methods are effective post-synthesis?
- Recrystallization : Use hexane/ether mixtures to remove unreacted EMME .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (2–5% ethyl acetate) isolates pure product .
How do synthetic routes compare for scalability and reproducibility?
- Thermal vs. catalytic methods : Thermal routes (120–135°C) are scalable but energy-intensive. Catalytic methods (e.g., p-toluenesulfonic acid) reduce reaction time but require precise stoichiometry .
- Microwave-assisted synthesis : Emerging protocols may improve reproducibility by ensuring uniform heating .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
